4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride is a heterocyclic compound with the chemical formula and a molecular weight of approximately . This compound is categorized under thiazole derivatives, specifically classified as a 2,4-disubstituted thiazole due to its structural characteristics . It is often utilized in scientific research for its potential biological activities.
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. The synthesis can be achieved through the following methods:
The molecular structure of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine can be represented using various chemical notation systems:
CC1CN(CC(O1)C)CC2=CSC(=N2)N.Cl.Cl
LNAKVBHETJFXBY-UHFFFAOYSA-N
.The compound features:
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine participates in various chemical reactions typical of amines and thiazoles:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine is linked to its structural properties:
Relevant data regarding these properties can be found in chemical databases such as PubChem and DrugBank .
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-thiazol-2-amine dihydrochloride has several scientific applications:
This compound represents a significant area of interest in medicinal chemistry and drug development due to its diverse potential applications and mechanisms of action.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4